Methyl Cinnamate

Description

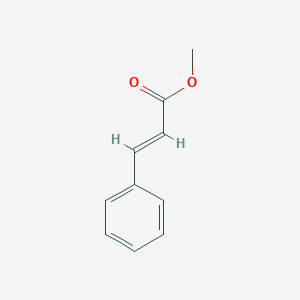

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044314 | |

| Record name | Methyl (E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Methyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Methyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-26-4, 1754-62-7 | |

| Record name | Methyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1754-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533CV2ZCQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial and Anti-fungal Properties of Methyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is an aromatic compound naturally found in a variety of plants, including cinnamon and strawberries.[1] Beyond its use as a flavoring and fragrance agent, this compound has garnered significant scientific interest for its broad-spectrum antimicrobial and antifungal activities.[2] Cinnamic acid and its derivatives are recognized as a promising scaffold for the development of novel therapeutic agents to combat infectious diseases, a critical need in an era of rising antimicrobial resistance.[3][4] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, detailing its activity, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Antimicrobial and Antifungal Activity

The efficacy of this compound has been quantified against a range of pathogenic bacteria and fungi. The primary metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.[5]

Antibacterial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The esterification of the carboxylic group of cinnamic acid to form this compound results in a bioactive derivative, suggesting that increased lipophilicity enhances its ability to penetrate bacterial membranes.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| Bacillus subtilis | 48.82 | 301 | [6] |

| Escherichia coli | 26.60 | 164 | [6] |

| Staphylococcus aureus | 40.87 | 252 | [6] |

| Various Bacteria | 128.00 | 789.19 |[3] |

Note: Molar mass of this compound is 162.19 g/mol . Conversions are calculated based on this value.

Antifungal Activity

This compound exhibits potent activity against a variety of fungal species, including yeasts and molds. Its efficacy is often more pronounced against fungi than bacteria.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

| Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| Candida albicans | 8.11 | 50 | [6] |

| Candida albicans (ATCC-76485) | 128.00 | 789.19 | [3] |

| Candida tropicalis (ATCC-13803) | 128.00 | 789.19 | [3] |

| Candida glabrata (ATCC-90030) | 128.00 | 789.19 | [3] |

| Aspergillus niger | 9.89 | 61 | [6] |

| Aspergillus flavus (LM-171) | 255.96 | 1578.16 | [3] |

| Aspergillus restrictus | 62.5 - 250 | 385.3 - 1541.4 | [2] |

| Aspergillus fumigatus | 62.5 - 250 | 385.3 - 1541.4 | [2] |

| Penicillium citrinum (ATCC-4001) | 255.96 | 1578.16 | [3] |

| Gloeophyllum sepiarium | 2000 (effective from) | 12331.2 (effective from) |[7] |

Note: Molar mass of this compound is 162.19 g/mol . Conversions are calculated based on this value.

Mechanisms of Action

The antimicrobial and antifungal effects of this compound and related cinnamic acid derivatives are attributed to several mechanisms, primarily involving the disruption of microbial cell structure and function.

Fungal Cell Membrane and Wall Disruption

The primary mechanism of antifungal action for cinnamate derivatives involves the fungal cell membrane.[3]

-

Ergosterol Interaction: Studies suggest that these compounds can directly interact with ergosterol, a crucial sterol component of the fungal plasma membrane that regulates fluidity and cell growth.[3] This interaction can lead to membrane disruption, increased permeability, and subsequent leakage of vital intracellular components.

-

Cell Wall Interference: There is also evidence that cinnamate derivatives interfere with the fungal cell wall. In the presence of an osmotic protector like sorbitol, the MIC of related compounds increases, indicating that the cell wall is a target.[3]

Inhibition of Fungal-Specific Enzymes

Another proposed mechanism is the inhibition of enzymes unique to fungi. Cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi.[8] Targeting such fungal-specific pathways presents a promising avenue for developing selective antifungal agents with potentially lower toxicity to host cells.

Caption: Proposed antifungal mechanisms of this compound.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antimicrobial agents. The following protocols are commonly cited in the assessment of this compound.

Determination of MIC and MBC/MFC

Broth Microdilution Method This is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a 96-well microtiter plate.[11]

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[12]

-

Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells (growth control without the agent, and sterility control with no microbes) are included.[12]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth (i.e., the first clear well).[9]

-

MBC/MFC Determination: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an agar plate.[13] After further incubation, the MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5][14]

Caption: General workflow for MIC and MBC/MFC determination.

Mechanism of Action Studies

Ergosterol Binding Assay This assay is used to determine if a compound's antifungal activity is due to its interaction with ergosterol in the fungal cell membrane.[15]

-

MIC Determination with Ergosterol: The standard broth microdilution MIC assay is performed as described above.

-

Parallel Assay: A parallel assay is conducted where exogenous ergosterol (e.g., 50-250 µg/mL) is added to the growth medium in the microtiter plate wells along with the serial dilutions of this compound.[15]

-

Analysis: The MIC values from both assays (with and without ergosterol) are compared. A significant increase in the MIC value in the presence of ergosterol suggests that the compound acts by binding to or interfering with ergosterol. This is because the exogenous ergosterol competitively binds to the compound, reducing its availability to disrupt the fungal membrane.[15]

Synergistic Effects

The potential for this compound to work synergistically with existing antimicrobial drugs is an important area of research. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Checkerboard Method This method is used to quantitatively assess synergistic, additive, indifferent, or antagonistic interactions between two compounds.[16][17][18]

-

Plate Setup: A 96-well plate is set up with serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.[17]

-

Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated.

-

FIC Index Calculation: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).[17]

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0[19]

-

Conclusion

This compound demonstrates significant potential as a broad-spectrum antimicrobial and antifungal agent. Its activity is particularly noteworthy against various fungal pathogens. The primary mechanism of action appears to be the disruption of the fungal cell membrane through interaction with ergosterol, a validated target for antifungal therapy. Standardized protocols such as broth microdilution and the checkerboard method are essential for quantifying its efficacy and exploring synergistic combinations. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound in the development of new treatments for infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 7. Green preparation of this compound and evaluation of its antifungal activity as a potential wood preservative [scielo.org.co]

- 8. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Microdilution Assay [bio-protocol.org]

- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. 2.6.2. Ergosterol Binding Assay [bio-protocol.org]

- 16. Checkerboard Synergy Testing [bio-protocol.org]

- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emerypharma.com [emerypharma.com]

Olfactory properties and aroma profile of methyl cinnamate for sensory analysis

An In-Depth Technical Guide to the Olfactory Properties and Aroma Profile of Methyl Cinnamate for Sensory Analysis

This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and sensory analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this aromatic compound.

Introduction to this compound

This compound is the methyl ester of cinnamic acid, a naturally occurring compound found in various plants, fruits, and spices.[1] It is a white to transparent crystalline solid with a strong, aromatic odor.[1] This compound is a key component in the flavor and fragrance industries, valued for its sweet, fruity, and balsamic aroma.[2][3] It is widely used in perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food products.[2][3][4]

Olfactory Properties and Aroma Profile

The aroma of this compound is complex and is characterized by several key descriptors. Its scent is predominantly sweet and fruity, often reminiscent of strawberry and cherry, with balsamic and slightly spicy undertones similar to cinnamon.[1][2][4][5][6] The tenacity of its aroma is considered good, contributing to the longevity of fragrances.[2] When diluted, the character of its aroma can shift, offering more nuanced olfactory experiences.[2]

Table 1: Key Aroma Descriptors for this compound

| Aroma Descriptor | Description | References |

| Sweet | A primary and dominant characteristic. | [2][3][4] |

| Fruity | Often compared to strawberry and cherry. | [1][2][5] |

| Balsamic | Adds depth and richness to the aroma. | [2][4][6] |

| Spicy | A subtle hint of cinnamon-like warmth. | [3][4] |

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in sensory analysis and product formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₀H₁₀O₂ | [1][7] |

| Molecular Weight | 162.19 g/mol | [7][8] |

| CAS Number | 103-26-4 | [1] |

| Appearance | White to transparent crystalline solid | [1] |

| Melting Point | 34-38 °C | [1][9] |

| Boiling Point | 261-262 °C | [1][9] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][7] |

| Odor Threshold | Data not consistently available in the reviewed literature. | [10] |

Note: The odor detection threshold for this compound is not consistently reported in publicly available literature, indicating a potential area for further research.

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound involves a combination of instrumental and human panel-based methodologies to characterize its aroma profile.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This method is crucial for identifying the specific volatile compounds that contribute to the overall aroma of a sample.

Methodology:

-

Sample Preparation: Volatile compounds from a sample containing this compound are extracted using techniques such as Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE).[5] SPME is often preferred as it is a solvent-free method that minimizes the risk of artifacts.[5]

-

GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX).[10]

-

Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.[13] Trained sensory panelists sniff the effluent at the port and record the perceived aroma, its intensity, and its duration.[3]

-

Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their perceived odors.[13]

Diagram 1: General Workflow for Gas Chromatography-Olfactometry (GC-O)

References

- 1. Chemical structures of odorants that suppress ion channels in the olfactory receptor cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. Reactome | Olfactory Signaling Pathway [reactome.org]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienomics.com [scienomics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nofima.com [nofima.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pac.gr [pac.gr]

- 12. researchgate.net [researchgate.net]

- 13. pfigueiredo.org [pfigueiredo.org]

A Comprehensive Technical Guide to the Health and Safety of Methyl Cinnamate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential health and safety information for the handling and use of methyl cinnamate in a laboratory setting. The following sections detail its physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure a safe research environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic sweet, balsamic, and fruity odor reminiscent of cinnamon and strawberry.[1] It is the methyl ester of cinnamic acid and is found naturally in various plants, including fruits like strawberries and spices such as Sichuan pepper.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| CAS Number | 103-26-4 | [1][3] |

| Appearance | White to off-white solid | [1][3] |

| Odor | Sweet, balsamic, fruity | [1][3] |

| Melting Point | 33.5 - 38 °C (92.3 - 100.4 °F) | [4][5][6] |

| Boiling Point | 260 - 262 °C (500 - 503.6 °F) | [1][4][6] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, glycerin, propylene glycol, and most non-volatile oils. | [4][7] |

| log Pow | 2.68 | [3] |

Toxicological Information

This compound is considered moderately toxic by ingestion.[1] The primary health hazards are related to skin sensitization and potential irritation upon contact.

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | References |

| Oral LD50 | Rat | 2610 mg/kg | [1][5][8] |

| Dermal LD50 | Rabbit | > 5000 mg/kg | [6][9][10] |

Key Health Effects:

-

Skin Sensitization: May cause an allergic skin reaction.[11][12]

-

Skin Irritation: May cause skin irritation, characterized by itching, scaling, reddening, or blistering.[5]

-

Eye Irritation: May cause serious eye irritation, resulting in redness and pain.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fumes.[5]

-

Ingestion: May be harmful if swallowed.[3]

Carcinogenicity: this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[8][9]

Experimental Protocols and Safe Handling

Adherence to proper laboratory procedures is crucial when working with this compound to minimize exposure and ensure safety.

Risk Assessment

Before commencing any experiment involving this compound, a thorough risk assessment should be conducted. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[8][11]

-

Skin and Body Protection: A laboratory coat should be worn.[5] For tasks with a higher risk of splashing, consider additional protective clothing.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust or vapors, use a chemical fume hood or a ventilated enclosure.[5][8]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[11]

General Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Example Experimental Workflow: Synthesis of this compound (Fischer Esterification)

This is a generalized procedure. Specific amounts and conditions may vary based on the experimental design.

Caption: General workflow for the synthesis of this compound.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage or spillage if it is safe to do so.

-

Contain the spill using inert materials (e.g., sand, earth).

-

Follow institutional emergency response protocols.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Biological Effects and Signaling Pathways

Recent research has begun to elucidate the biological activities of this compound. For instance, in a study on acetaminophen-induced hepatotoxicity in mice, this compound demonstrated protective effects by upregulating the Nrf2 pathway.[8] This pathway is a key regulator of cellular defense mechanisms against oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mechanistic insights of methylcinnamate in improving oxidative stress and inflammation in acetaminophen-induced hepatotoxic mice by upregulating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sds.metasci.ca [sds.metasci.ca]

The Significance of Methyl Cinnamate as a Volatile Component in Strawberry and Other Fruits: A Technical Guide

Introduction

Methyl cinnamate is an aromatic organic compound and the methyl ester of cinnamic acid.[1][2] It presents as a white or transparent solid with a characteristic strong, aromatic odor described as fruity, sweet, and balsamic, with notes reminiscent of strawberry and cinnamon.[1][3] This volatile compound is a key contributor to the flavor and aroma profiles of a variety of plants. It is naturally found in fruits such as strawberry (Fragaria × ananassa), guava, and feijoa, as well as in spices like Sichuan pepper and certain basil varieties.[1] The highest known natural concentrations are found in the leaves and twigs of Eucalyptus olida, also known as the strawberry gum.[1] Due to its pleasant aroma, this compound is widely utilized in the flavor and perfume industries.[1][3] This guide provides a detailed technical overview of this compound in fruits, focusing on its biosynthesis, quantification, and the experimental protocols for its analysis, intended for researchers and professionals in the fields of food science, analytical chemistry, and drug development.

Biosynthesis of this compound

The formation of this compound in plants originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites. The biosynthesis of this volatile ester in strawberry fruit is understood to proceed through a multi-step process involving a glucose ester intermediate.

In strawberries, cinnamic acid is first activated by glycosylation to form 1-O-trans-cinnamoyl-β-d-glucopyranose (cinnamoyl-d-Glc).[4] This reaction is catalyzed by a specific UDP-Glc:cinnamate glucosyltransferase, identified as Fragaria × ananassa glucosyltransferase 2 (FaGT2).[4][5][6] This cinnamoyl-d-Glc is a high-energy intermediate that then serves as a precursor for the formation of this compound.[4] It is proposed that an alcohol cinnamoyltransferase facilitates the transfer of the cinnamoyl group from cinnamoyl-d-Glc to methanol, yielding this compound.[4] The expression of the FaGT2 gene is observed to increase significantly during the ripening of strawberry fruit, which correlates with the accumulation of cinnamoyl-d-Glc.[6]

Figure 1: Biosynthetic pathway of this compound in strawberry.

Quantitative Data of this compound in Fruits

The concentration of this compound can vary significantly between different fruit species and even between cultivars of the same species. The following table summarizes available quantitative data for this compound in various fruits. It is important to note that concentrations are influenced by factors such as ripeness, storage conditions, and analytical methodology.

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Strawberry (Fragaria × ananassa) | Elsanta (ripe) | 25 | GC-MS | (Schreier, 1980) - as cited in[4] |

| Strawberry (Fragaria × ananassa) | Senga Sengana | 10-50 | GC-MS | (Hirvi and Honkanen, 1982) - as cited in[4] |

| Guava (Psidium guajava) | Not Specified | Present | GC-MS | |

| Feijoa (Acca sellowiana) | Not Specified | Present | GC-MS | |

| Pineapple (Ananas comosus) | Tainong No. 4 & No. 6 | Not Detected | GC-MS | [7] |

| Plum | Not Specified | Present | GC-MS | [3] |

Note: "Present" indicates that the compound was identified but not quantified in the cited study.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from complex fruit matrices requires sensitive and reliable methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its simplicity, speed, and solvent-free nature.[8][9]

Sample Preparation

-

Homogenization: A known weight of fresh or frozen fruit tissue (e.g., 1-5 g) is homogenized. For frozen samples, allow them to thaw completely.[10]

-

Internal Standard: Add a known concentration of an internal standard (e.g., 5 µL of a solution of ethyl nonanoate or another suitable compound not naturally present in the sample) to each sample for quantification.[10]

-

Salting-Out: Add a saturated solution of sodium chloride (e.g., 1 mL) to the homogenized sample in a headspace vial (e.g., 20 mL).[9][10] This increases the ionic strength of the matrix, reducing the solubility of volatile organic compounds and promoting their release into the headspace.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.[9]

-

Incubation/Equilibration: Place the vial in a heated autosampler tray or water bath. Pre-incubate the sample for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 50°C) with agitation to allow the volatiles to equilibrate in the headspace.[10]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature and agitation speed to adsorb the volatile compounds.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

GC Conditions:

-

Injection Mode: Splitless (for 2-5 minutes) to ensure complete transfer of analytes.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 3.5 min), then ramps up to a higher temperature (e.g., to 180°C at 7°C/min, then to 280°C at 25°C/min, hold for 5 min) to separate the compounds based on their boiling points and column interactions.[11]

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

-

Compound Identification: Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Regulatory Signaling Pathways

The production of this compound, as a product of the phenylpropanoid pathway, is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. Fruit ripening itself is a highly regulated process involving multiple plant hormones.

Jasmonates, including jasmonic acid (JA) and its volatile ester methyl jasmonate (MeJA), are plant hormones known to play a significant role in fruit ripening and defense responses.[12] Application of jasmonates can influence the expression of genes related to ethylene synthesis, a key hormone in the ripening of many fruits.[12] This hormonal crosstalk can, in turn, modulate the expression of biosynthetic genes within the shikimate and phenylpropanoid pathways, thereby affecting the production of volatile compounds like this compound. For instance, in strawberry, JA signaling is suggested to have an antagonistic relationship with the abscisic acid (ABA) pathway during fruit development and ripening.[12] Furthermore, the entry point of the shikimate pathway, which provides the precursor for aromatic amino acids, is subject to complex metabolite-mediated regulation.[13] These regulatory networks ensure that the production of flavor and aroma compounds is coordinated with the overall process of fruit development and ripening.

Figure 3: Putative signaling pathways influencing this compound production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ptmitraayu.com [ptmitraayu.com]

- 4. Cinnamate Metabolism in Ripening Fruit. Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. Cinnamate metabolism in ripening fruit. Characterization of a UDP-glucose:cinnamate glucosyltransferase from strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl cinnamate via microwave-assisted Fischer esterification. Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields.[1][2] This greener chemistry approach utilizes less energy and can decrease solvent usage.[1] Protocols using various catalysts, including sulfuric acid, p-toluenesulfonic acid (pTSA), and a reusable macroporous resin, are presented to provide flexibility and cater to different laboratory safety and handling preferences. The high-yielding synthesis of this compound, a valuable fragrance and flavoring agent also used in pharmaceutical applications, from trans-cinnamic acid serves as an excellent model for demonstrating the efficiency of microwave-assisted organic synthesis.[1][3][4][5]

Introduction

This compound is a naturally occurring ester found in a variety of plants and is widely used in the fragrance, food, and pharmaceutical industries.[5] The traditional synthesis of this compound is achieved through Fischer esterification of trans-cinnamic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][6] However, conventional heating methods often require prolonged reaction times, sometimes exceeding 12 hours, to achieve high yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[2][7] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a significant reduction in reaction time, often from hours to minutes.[1][8] This application note details optimized protocols for the microwave-assisted synthesis of this compound, providing a comparative analysis of different catalytic systems to achieve high yields efficiently and safely.

Data Presentation

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for this compound, allowing for easy comparison of catalysts, reaction conditions, and yields.

Table 1: Comparison of Acid Catalysts in Microwave-Assisted Synthesis of this compound

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | 50 | 110 | 2 | 97 | [1] |

| p-Toluenesulfonic Acid (pTSA) | 50 | 110 | 2 | 91 | [1] |

Table 2: Microwave-Assisted Synthesis of this compound using a Macroporous Resin Catalyst

| Catalyst | Catalyst Loading (mass %) | Microwave Power (W) | Temperature (°C) | Time (min) | Molar Ratio (Cinnamic Acid:Methanol) | Yield (%) | Reference |

| Macroporous Resin | 25 | 500 | 80 | 16 | 1:25 | 84 | [9] |

Mandatory Visualizations

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound is depicted below. This process involves the combination of reactants and a catalyst in a microwave-safe vessel, followed by irradiation, and subsequent workup and purification to isolate the final product.

Fischer Esterification Signaling Pathway

The synthesis of this compound from cinnamic acid and methanol is a classic example of Fischer esterification. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by methanol.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of this compound using different catalysts. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis using Sulfuric Acid (H₂SO₄) Catalyst

This protocol is adapted from a high-yield procedure reported for educational laboratory settings.[1]

Materials:

-

trans-Cinnamic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Microwave reactor

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a 10 mL microwave reaction vessel, add trans-cinnamic acid and methanol.

-

Carefully add 50 mol % of concentrated sulfuric acid to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 110 °C for 2 minutes.

-

After the reaction is complete, allow the vessel to cool to below 55 °C before opening.

-

Dilute the reaction mixture with diethyl ether.

-

Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified if necessary, and its purity can be assessed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (pTSA) Catalyst

This protocol provides a safer alternative to sulfuric acid, as pTSA is a solid and easier to handle.[1][4]

Materials:

-

trans-Cinnamic acid

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid monohydrate (pTSA)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Microwave reactor

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a 10 mL microwave reaction vessel, add trans-cinnamic acid and methanol.

-

Add 50 mol % of p-toluenesulfonic acid monohydrate to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 110 °C for 2 minutes.

-

After the reaction, allow the vessel to cool to below 55 °C.

-

Follow the workup procedure as described in Protocol 1 (steps 6-11).

Protocol 3: Synthesis using a Macroporous Resin Catalyst

This protocol utilizes a reusable solid acid catalyst, which simplifies product purification.[9]

Materials:

-

trans-Cinnamic acid

-

Methanol (reagent grade)

-

Macroporous strong acid cation exchange resin

-

Microwave reaction vessel with a magnetic stir bar

-

Microwave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a microwave reaction vessel, combine trans-cinnamic acid and methanol in a 1:25 molar ratio.

-

Add the macroporous resin catalyst, equivalent to 25% of the mass of cinnamic acid.

-

Seal the vessel and place it in the microwave reactor.

-

Set the microwave power to 500 W and irradiate the mixture at 80 °C for 16 minutes.

-

After cooling the reaction mixture to room temperature, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Remove the excess methanol from the filtrate by rotary evaporation to yield the this compound product.

-

Assess the purity of the product using standard analytical techniques.

Conclusion

Microwave-assisted synthesis is a highly effective method for producing this compound, offering substantial improvements in reaction time and yield compared to conventional methods. The protocols provided offer a range of catalytic options, allowing researchers to choose based on factors such as desired yield, safety considerations, and the availability of reagents. The use of solid acid catalysts like pTSA and macroporous resins aligns with the principles of green chemistry by offering easier handling and potential for recycling. These detailed notes and protocols should serve as a valuable resource for professionals in research and development who wish to leverage the benefits of microwave-assisted synthesis.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ERIC - EJ1276565 - Transmutation of Scent: An Evaluation of the Synthesis of this compound, a Commercial Fragrance, via a Fischer Esterication for the Second-Year Organic Laboratory, Journal of Chemical Education, 2020-Nov [eric.ed.gov]

- 5. researchgate.net [researchgate.net]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 7. theaic.org [theaic.org]

- 8. sciepub.com [sciepub.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Identification and Quantification of Methyl Cinnamate

Introduction

Methyl cinnamate is the methyl ester of cinnamic acid, presenting as a white or transparent solid with a distinct, strong aromatic odor.[1] It is a naturally occurring compound found in various plants, including fruits like strawberry, and culinary spices such as Sichuan pepper and certain basil varieties.[1] Notably, Eucalyptus olida exhibits the highest known concentrations of this compound.[1] Due to its characteristic fruity and strawberry-like flavor and sweet, balsamic aroma, it is widely utilized in the flavor and perfume industries.[1][2] This document provides detailed analytical techniques and protocols for the precise identification and quantification of this compound for researchers, scientists, and professionals in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile compounds like this compound, offering both qualitative and quantitative data.[3] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification and quantification.

Experimental Protocol

Sample Preparation: For essential oils, dilute the sample in a suitable volatile solvent such as hexane or ethanol (e.g., 1:10 v/v).[4] For solid samples, an extraction step may be necessary.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., TRACE GC Ultra/ISQ Single Quadrupole MS) is employed.[4]

GC Conditions:

-

Column: A non-polar capillary column such as TR-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is suitable.[4][5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0 to 1.3 mL/min.[4]

-

Injection: 1 µL of the diluted sample is injected in split mode (e.g., split ratio of 1:10 or 1:100).[4][5]

-

Injector Temperature: 240-250°C.[4]

-

Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped at 3°C/min to 240°C and held for 1 minute.[4]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-450.[4]

-

Ion Source Temperature: 230°C.[6]

-

Transfer Line Temperature: 280°C.[6]

Identification: Identification is achieved by comparing the retention indices (calculated with reference to a homologous series of n-alkanes) and the mass spectra of the sample with those of authentic standards and spectral libraries (e.g., Wiley, NIST).[4]

Quantitative Data

The quantification of this compound can be performed using the peak area from the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for higher sensitivity and selectivity. An internal standard method is recommended for improved accuracy.

| Parameter | Value | Reference |

| Retention Time | ~5.6 min | [1] |

| Molecular Ion (M+) | 162 m/z | [1] |

| Quantifier Ion | 131 m/z | |

| Qualifier Ions | 103 m/z, 77 m/z | |

| Analysis in Basil Oil | Major Component | [7] |

GC-MS Analysis Workflow

Workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of this compound, particularly in complex matrices where volatility may be a concern or when derivatization is not desirable.

Experimental Protocol

Sample Preparation: For fruit samples, homogenization followed by extraction with a suitable solvent (e.g., methanol) is required. The extract should be filtered through a 0.45 µm syringe filter before injection. For liquid samples, direct injection after filtration may be possible.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[8] For example, a mixture of acetonitrile and water (40:60 v/v) can be effective.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10-20 µL.[8]

-

Column Temperature: 30°C.[8]

-

Detection: UV detection at a wavelength of 308 nm.[8]

Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound at different concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Quantitative and Validation Data

Method validation is crucial for ensuring the reliability of quantitative results. Key validation parameters are summarized below.

| Parameter | Value | Reference |

| Linearity | ||

| Calibration Range | 10-60 µg/mL | [8] |

| Correlation Coefficient (r²) | >0.998 | [8] |

| Limit of Detection (LOD) | 0.0011 µg/mL | [8] |

| Limit of Quantitation (LOQ) | 0.0037 µg/mL | [8] |

| Accuracy (% Recovery) | 94.07 - 113.82% | [8] |

| Precision (%RSD) | 1.19 - 2.37% | [8] |

HPLC Analysis Workflow

Workflow for the quantification of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively, confirming its identity.

Experimental Protocol

Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.[9][10]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.[9][10]

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectral Data

¹H NMR Spectral Data (in CDCl₃): [10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 7.70 | d | 1H | Vinylic H | 16.0 |

| 7.54–7.49 | m | 2H | Aromatic H | |

| 7.41–7.35 | m | 3H | Aromatic H | |

| 6.44 | d | 1H | Vinylic H | 16.0 |

| 3.80 | s | 3H | -OCH₃ | |

¹³C NMR Spectral Data (in CDCl₃): [10]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.5 | C=O (Ester) |

| 144.9 | Vinylic C |

| 134.5 | Aromatic C (Quaternary) |

| 130.4 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 128.1 | Aromatic C-H |

| 117.9 | Vinylic C |

| 51.8 | -OCH₃ |

Structure-Spectra Relationship

Relationship between the structure of this compound and its NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. For this compound, FTIR can confirm the presence of the ester group, the carbon-carbon double bond, and the aromatic ring.

Experimental Protocol

Sample Preparation: The analysis can be performed on a neat liquid sample (if melted) or using an Attenuated Total Reflectance (ATR) accessory.[11]

Instrumentation: A standard FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR) is sufficient.[11]

Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3000-3100 | C-H stretch | Aromatic & Vinylic | |

| ~2850-2960 | C-H stretch | Aliphatic (Methyl) | |

| ~1717 | C=O stretch | Ester | |

| ~1635 | C=C stretch | Alkene | |

| ~1450 & 1500 | C=C stretch | Aromatic Ring | |

| ~1170 & 1280 | C-O stretch | Ester |

This comprehensive set of analytical techniques provides robust methods for both the conclusive identification and precise quantification of this compound in various samples, ensuring quality control and facilitating further research and development.

References

- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]

- 2. ijsit.com [ijsit.com]

- 3. mdpi.com [mdpi.com]

- 4. Extraction of essential oil from this compound basil (Ocimum canum Sims) with high yield in a short time using enzyme pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Cinnamate Metabolism in Ripening Fruit. Characterization of a UDP-Glucose:Cinnamate Glucosyltransferase from Strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(103-26-4) 1H NMR spectrum [chemicalbook.com]

Application Note: High-Throughput Purity Determination of Methyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of methyl cinnamate, a significant intermediate in the pharmaceutical industry and a common component in fragrances and flavorings.[1][2] The described protocol offers high sensitivity and selectivity for the separation and quantification of this compound from its potential process-related impurities, primarily its precursor, cinnamic acid. This method is suitable for quality control laboratories in the pharmaceutical and chemical industries, ensuring the integrity and purity of this compound used in further manufacturing processes.

Introduction

This compound (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid and is widely utilized as a flavoring agent and in the perfume industry.[1][3] In the pharmaceutical sector, it serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Given its role, the purity of this compound is of paramount importance to ensure the safety and efficacy of the final drug product. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, providing both excellent separation of volatile compounds and definitive identification based on mass-to-charge ratios.[4] This note presents a detailed protocol for the purity assessment of this compound, focusing on the detection and quantification of potential impurities such as residual cinnamic acid.[5]

Experimental Protocol

Materials and Reagents

-

This compound: Analytical standard (>99.5% purity) and sample for testing.

-

Cinnamic Acid: Analytical standard (>99.5% purity).

-

Methanol: HPLC or GC-MS grade.[5]

-

Dichloromethane: HPLC or GC-MS grade.

-

Helium: Ultra-high purity (99.999%).

-

Glassware: Class A volumetric flasks, pipettes, and autosampler vials with inserts.

Instrumentation

A standard gas chromatograph equipped with a mass selective detector was used. The specific parameters are outlined in the tables below.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended.[6]

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Ensure the sample is fully dissolved and the solution is clear before analysis. If particulates are present, filter through a 0.22 µm syringe filter.

GC-MS Analysis Workflow

Figure 1. Experimental workflow for the GC-MS purity analysis of this compound.

Data Analysis and Calculations

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For quantitative determination of impurities, a calibration curve is constructed by plotting the peak area of the impurity standard against its concentration. The concentration of the impurity in the sample is then calculated from this curve.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Results and Discussion

The optimized GC-MS method provided excellent separation of this compound from its potential impurities. The chromatographic and mass spectrometric parameters are summarized in Tables 1 and 2, respectively.

Data Presentation

Table 1: Optimized Gas Chromatography (GC) Conditions

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7] |

Table 2: Optimized Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Scan Mode | Full Scan |

| Mass Range | 40 - 400 amu |

| Solvent Delay | 3 min |

The retention time for this compound under these conditions was consistently observed at approximately 12.5 minutes. The mass spectrum of this compound exhibited the characteristic molecular ion peak at m/z 162, along with major fragment ions at m/z 131, 103, and 77, which is consistent with reference spectra.[3]

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999 for this compound. The limit of detection (LOD) and limit of quantification (LOQ) for cinnamic acid were established to be 0.1 µg/mL and 0.3 µg/mL, respectively, showcasing the method's high sensitivity.

Table 3: Quantitative Purity Analysis of a this compound Sample

| Compound | Retention Time (min) | Area (%) | Identification (Key m/z ions) |

| This compound | 12.5 | 99.85 | 162, 131, 103, 77 |

| Cinnamic Acid | 14.2 | 0.11 | 148, 131, 103, 91 |

| Unknown | 11.8 | 0.04 | - |

| Total | - | 100.00 | - |

Conclusion

The GC-MS method detailed in this application note is a reliable, sensitive, and robust procedure for the purity determination of this compound. The method is capable of separating and quantifying common process-related impurities, making it an invaluable tool for quality control in the pharmaceutical and chemical manufacturing industries. The simple sample preparation and rapid analysis time also allow for high-throughput screening of this compound batches.

References

- 1. This compound, 103-26-4 [thegoodscentscompany.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. environics.com [environics.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Application Notes & Protocols: Methyl Cinnamate in Food Science Research

1.0 Introduction

Methyl cinnamate is an aromatic ester recognized for its potent sensory characteristics, making it a valuable compound in the flavor and fragrance industries.[1][2] It is the methyl ester of cinnamic acid and presents as a white or transparent solid with a strong, aromatic odor.[1][3] Naturally, this compound is found in a variety of plants, including fruits like strawberry, guava, and feijoa, as well as culinary spices such as Sichuan pepper and certain basil varieties.[1][3] Notably, Eucalyptus olida, also known as the "Strawberry Gum," contains the highest known natural concentrations of this compound.[1][4]

Due to its pleasant flavor and aroma, this compound is widely used as a flavoring agent in products like candies, beverages, and baked goods.[2][5] It is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been approved as a flavor ingredient by the U.S. Food and Drug Administration (FDA).[6][7][8] These application notes provide an overview of this compound's properties and detailed protocols for its analysis and evaluation in a food science research context.

2.0 Physicochemical Properties and Regulatory Information

The fundamental properties and regulatory identifiers for this compound are crucial for its application in food products. This data is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₂ | [9] |

| Molar Mass | 162.188 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder/solid | [1][4] |

| Odor | Sweet, balsamic, fruity, spicy | [1][9] |

| Flavor | Fruity, strawberry-like | [1][10] |

| Melting Point | 34–38 °C | [1] |

| Boiling Point | 261–262 °C | [1] |

| Density | 1.092 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in ether | [1][11] |

| CAS Number | 103-26-4 | [12] |

| FEMA Number | 2698 | [10][13] |

| JECFA Number | 658 | [10][12] |

| Regulatory Status | GRAS (US); 21 CFR 172.515 | [10][13] |

3.0 Flavor Profile and Food Applications

This compound imparts a unique and complex flavor profile, making it a versatile ingredient in food formulation.[14] Its primary notes are sweet and fruity, often compared to strawberry, with balsamic and spicy undertones reminiscent of cinnamon.[1][4][5][9] The discovery of its presence in fresh strawberries has led to its widespread use in strawberry flavor formulations.[15]

| Food Category | Average Maximum Use Level (ppm) |

| Baked Goods | 13.0 |

| Beverages (non-alcoholic) | 1.9 |

| Chewing Gum | - |

| Note: Updated use levels are available from FEMA upon request. |

Table based on data from The Good Scents Company, referencing FEMA GRAS publication number 3.[10][16]

4.0 Experimental Protocols

The following sections detail generalized protocols for the quantification and sensory evaluation of this compound in food matrices. Researchers should note that these methodologies may require optimization based on the specific matrix and available instrumentation.

4.1 Protocol 1: Quantification of this compound in a Food Matrix via GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like this compound in complex food samples.[17] This protocol outlines a general workflow for sample preparation and analysis.

Objective: To extract and quantify the concentration of this compound in a solid or liquid food sample.

Materials:

-

Food sample

-

This compound analytical standard (≥98% purity)

-

Solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate), HPLC or GC grade

-

Anhydrous sodium sulfate

-

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace analysis

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Standard laboratory glassware and equipment

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like ethyl acetate.

-

Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution. These will be used to generate a calibration curve.

-

-

Sample Preparation (Solvent Extraction for Solid/Semi-Solid Matrices):

-

Homogenize a known weight of the food sample (e.g., 5 g).

-

Mix the homogenized sample with a suitable extraction solvent (e.g., 20 mL of dichloromethane).

-

Agitate the mixture (e.g., vortex for 2 min, sonicate for 15 min) to ensure efficient extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the solvent (supernatant) and pass it through anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-350.

-

Inject 1 µL of the prepared sample extract and each standard solution.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the analytical standard.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. Account for sample weight and dilution factors to express the final concentration (e.g., in mg/kg).

-

Note on Matrix Effects: Food matrices can sometimes suppress or enhance the analyte signal, affecting quantification.[18][19] It is best practice to prepare matrix-matched calibration curves by spiking known concentrations of the standard into a blank food matrix extract to correct for these effects.[19]

4.2 Protocol 2: Sensory Evaluation of this compound

Sensory analysis is essential to understand how this compound is perceived in a food product.[20] This protocol describes two common methods: the Triangle Test and a simplified Quantitative Descriptive Analysis (QDA).

Objective: To determine if a perceptible flavor difference exists after adding this compound and to characterize its flavor profile.

Panelists:

-

Select 15-30 panelists trained in sensory evaluation.[20]

-

Ensure panelists are non-smokers and have no sensory impairments.[21]

-

Conduct sessions in a controlled environment free from distracting odors or sounds.[21]

Sample Preparation:

-

Base: Use a simple food base (e.g., spring water, 5% sucrose solution, or unflavored yogurt).

-

Control Sample (A): The plain food base.

-

Test Sample (B): The food base with a specific concentration of this compound (e.g., 2 ppm, based on typical use levels).[16]

-

Prepare samples away from the testing area and code them with random three-digit numbers.[21]

-

Present samples in identical containers at a controlled temperature.[21]

Method 1: Triangle Test

-

Objective: To determine if an overall sensory difference is perceptible between the control and the sample with this compound.

-

Procedure:

-

Present each panelist with three coded samples. Two are identical (e.g., A, A, B) and one is different. The order of presentation should be randomized for each panelist.

-

Ask panelists to taste the samples from left to right and identify the "odd" sample.[21]

-

Provide water for rinsing between samples.

-

-

Analysis:

-

Tally the number of correct identifications.